Chemical properties and stability of 2,5-dimethoxy-4-propylbenzaldehyde
Chemical properties and stability of 2,5-dimethoxy-4-propylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Stability of 2,5-Dimethoxy-4-propylbenzaldehyde
Introduction
2,5-Dimethoxy-4-propylbenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] With the CAS Number 53581-81-0, its molecular structure is characterized by a benzaldehyde core functionalized with two methoxy groups at positions 2 and 5, and a propyl group at position 4.[2] This specific substitution pattern imparts a unique reactivity profile, making it a valuable precursor, particularly in the synthesis of phenethylamine derivatives and other complex molecules investigated for their biological activities.[1] The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde function, modified by the lipophilic propyl substituent, governs its chemical behavior and stability.[1] This guide provides a comprehensive overview of its chemical and physical properties, stability profile, analytical characterization, and handling protocols for researchers and drug development professionals.
Core Chemical and Physical Properties
The physical characteristics of 2,5-dimethoxy-4-propylbenzaldehyde are foundational to its handling, formulation, and reaction setup. While experimentally determined values for some properties are not widely published, computational predictions and data from analogous structures provide reliable estimates.
Table 1: Physical and Chemical Properties of 2,5-Dimethoxy-4-propylbenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| CAS Number | 53581-81-0 | [1][2] |
| IUPAC Name | 2,5-dimethoxy-4-propylbenzaldehyde | [2] |
| Predicted Boiling Point | 334.0 ± 37.0 °C | [3] |
| Predicted Density | 1.049 ± 0.06 g/cm³ | [3] |
| Calculated Exact Mass | 208.1099 u | [1][2] |
Spectroscopic and Chromatographic Characterization
Rigorous identification and purity assessment are paramount in scientific research and drug development. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For 2,5-dimethoxy-4-propylbenzaldehyde dissolved in a standard solvent like CDCl₃:
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¹H NMR: The proton spectrum will exhibit distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet for the aldehydic proton (-CHO), two singlets for the methoxy groups (-OCH₃), signals for the aromatic protons, and a characteristic pattern for the n-propyl group (a triplet for the terminal methyl and two multiplets for the methylene protons).
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.[1] Distinct signals are expected for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to methoxy groups shifted downfield), the methoxy carbons, and the three carbons of the propyl chain.[1]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum of 2,5-dimethoxy-4-propylbenzaldehyde is characterized by:
-
A strong, sharp absorption band around ~1700 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.[1]
-
Strong C-O stretching vibrations for the ether linkages of the methoxy groups, typically found around ~1250 cm⁻¹ .[1]
-
Aromatic C=C bending and stretching vibrations in the fingerprint region.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to determine the exact mass of the molecular ion, which should correspond to the calculated value of 208.1099 for C₁₂H₁₆O₃.[1][2] This is a definitive method for confirming the molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for assessing the purity of volatile compounds like this aldehyde and identifying any related impurities.[1]
Chemical Reactivity and Stability Profile
The aldehyde functional group is the primary center of reactivity, existing in an intermediate oxidation state that allows for both oxidation and reduction.[1]
Key Chemical Transformations
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethoxy-4-propylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[1]
-
Reduction: Selective reduction of the aldehyde to the primary alcohol, (2,5-dimethoxy-4-propylphenyl)methanol, is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction for forming new carbon-carbon or carbon-nitrogen bonds, which is crucial for building the complex structures of phenethylamine derivatives.[1]
-
Condensation Reactions: The aldehyde can undergo condensation reactions, which involve an initial nucleophilic addition followed by dehydration, to construct more elaborate molecular architectures.[1]
Stability and Degradation
Understanding the stability of 2,5-dimethoxy-4-propylbenzaldehyde is critical for ensuring its integrity during storage and use.
-
Oxidative Stability: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of the corresponding carboxylic acid as the primary degradation product. Storage under an inert atmosphere is recommended to mitigate this pathway.[3]
-
Light Sensitivity: Similar to other benzaldehyde derivatives, prolonged exposure to light, particularly UV radiation, can induce degradation.[4] Materials should be stored in amber vials or light-resistant containers.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can promote unwanted chemical reactions and degradation.[4]
Workflow for Stability Assessment
A systematic approach is required to evaluate the stability of the compound under various stress conditions. This workflow ensures that potential degradation pathways are identified and that appropriate storage conditions are defined.
Caption: A typical workflow for assessing the stability of a chemical intermediate.
Synthetic Considerations and Potential Impurities
The purity of a starting material is often dictated by its synthetic route. Understanding the synthesis of 2,5-dimethoxy-4-propylbenzaldehyde helps in anticipating potential process-related impurities. A common strategy involves building the substitution pattern on a pre-existing aromatic core. For instance, one plausible route begins with 1,4-dimethoxybenzene.
Caption: A plausible synthetic route to 2,5-dimethoxy-4-propylbenzaldehyde.
This pathway suggests that potential impurities could include unreacted starting materials, intermediates like the ketone or the propyl-substituted benzene without the aldehyde, or isomers formed from incomplete regioselectivity in the acylation and formylation steps.
Recommended Handling, Storage, and Safety Protocols
Due to its chemical nature, proper handling and storage are essential to maintain the compound's purity and ensure personnel safety.
Storage
-
Temperature: The recommended storage temperature is between 2-8°C.[1][3]
-
Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[3]
-
Container: Use tightly sealed, light-resistant containers.[5] Opened containers must be carefully resealed and kept upright to prevent leakage.
Handling and Safety
While a specific, comprehensive safety data sheet for the propyl-substituted compound is not widely available, data from closely related analogs like 2,5-dimethoxybenzaldehyde and other substituted benzaldehydes indicate a consistent hazard profile.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]
-
Hazards: The compound should be considered as potentially causing skin, eye, and respiratory irritation.[7] Avoid contact with skin and eyes.[5]
-
Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[5] Place the spilled material into a clean, dry, and sealable container for disposal.[5]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a self-validating system for the routine quality control of 2,5-dimethoxy-4-propylbenzaldehyde.
Objective: To determine the purity of a sample and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Sample diluent: 50:50 mixture of Mobile Phase A and B
-
2,5-dimethoxy-4-propylbenzaldehyde sample
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the sample diluent in a 100 mL volumetric flask to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the sample diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution is often preferred to resolve early and late-eluting impurities. For example: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Set based on the UV maximum of the compound (typically determined by a UV scan).
-
Injection Volume: 10 µL
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This validates that the system is performing consistently.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing:
-
Identify the peak corresponding to 2,5-dimethoxy-4-propylbenzaldehyde based on its retention time relative to the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantify any impurities against the reference standard if required.
-
References
- 2,5-Dimethoxy-4-propylbenzaldehyde | 53581-81-0 | Benchchem. (URL: )
-
Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | C12H16O3S | CID - PubChem. (URL: [Link])
-
2,5-Dimethoxy-4-propylbenzaldehyde | C12H16O3 | CID 12262499 - PubChem. (URL: [Link])
-
2,5-Dimethoxy-4-propoxybenzaldehyde - NIST WebBook. (URL: [Link])
-
2,5-Dimethoxy-4-(iso-propylthio)benzaldehyde - SpectraBase. (URL: [Link])
-
Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - J. Chem. Soc. (URL: [Link])
-
2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol - Scribd. (URL: [Link])
-
Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde - PrepChem.com. (URL: [Link])
-
How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge - Bloomtech. (URL: [Link])
-
2,5-Dimethoxy-4-(iso-propylthio)benzaldehyde - SpectraBase. (URL: [Link])
-
A New Synthetic Method for 2,5-Dimethoxybenzaldehyde - Journal of Chongqing University. (URL: [Link])
-
Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- - LookChem. (URL: [Link])
-
Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98% - Cole-Parmer. (URL: [Link])
-
High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications - LinkedIn. (URL: [Link])
-
The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes - Proc. Indian Acad. Sci. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (URL: [Link])
- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google P
-
2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (URL: [Link])
-
2,5-Dimethoxybenzaldehyde, 500 g - Carl ROTH. (URL: [Link])
Sources
- 1. 2,5-Dimethoxy-4-propylbenzaldehyde | 53581-81-0 | Benchchem [benchchem.com]
- 2. 2,5-Dimethoxy-4-propylbenzaldehyde | C12H16O3 | CID 12262499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-diMethoxy-4-n-propylbenzaldehyde CAS#: 53581-81-0 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
